2,3-disulfanylpropane-1-sulfonate 2,3-disulfanylpropane-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0583060
InChI: InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1
SMILES: C(C(CS(=O)(=O)[O-])S)S
Molecular Formula: C3H7O3S3-
Molecular Weight: 187.3 g/mol

2,3-disulfanylpropane-1-sulfonate

CAS No.:

Cat. No.: VC0583060

Molecular Formula: C3H7O3S3-

Molecular Weight: 187.3 g/mol

* For research use only. Not for human or veterinary use.

2,3-disulfanylpropane-1-sulfonate -

Specification

Molecular Formula C3H7O3S3-
Molecular Weight 187.3 g/mol
IUPAC Name 2,3-bis(sulfanyl)propane-1-sulfonate
Standard InChI InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)/p-1
Standard InChI Key JLVSRWOIZZXQAD-UHFFFAOYSA-M
SMILES C(C(CS(=O)(=O)[O-])S)S
Canonical SMILES C(C(CS(=O)(=O)[O-])S)S

Introduction

Chemical Properties

Molecular Structure

The molecule features a three-carbon backbone with strategic placement of sulfur-containing functional groups. Its molecular formula has been established through analytical characterization techniques and is documented in chemical databases . The three-dimensional conformation of 2,3-disulfanylpropane-1-sulfonate significantly influences its biological activity, particularly its ability to coordinate with metal ions. The spatial arrangement of the thiol groups facilitates optimal interaction with heavy metals, forming stable complexes that can be safely eliminated from biological systems.

Physical and Chemical Characteristics

The physical state and stability of 2,3-disulfanylpropane-1-sulfonate vary based on environmental conditions and formulation. The compound's reactivity is primarily driven by its thiol groups, which readily form coordination bonds with various metal ions. This reactivity forms the basis for its therapeutic applications in chelation therapy. The compound exhibits specific stereochemistry due to the arrangement of its sulfur atoms and functional groups, which can significantly influence its biological activity.

Computed Properties

Based on computational chemistry analyses, 2,3-disulfanylpropane-1-sulfonate exhibits several important physicochemical properties that contribute to its biological activity and pharmaceutical applications. These properties have been documented through various chemical databases and analytical techniques .

PropertyValueReference
Molecular Weight187.3 g/mol
XLogP3-AA-0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass186.95573260 Da

These computed properties provide valuable insights into the compound's solubility, permeability, and potential for biological interactions. The relatively low XLogP3-AA value indicates moderate hydrophilicity, which contributes to favorable pharmacokinetic properties. The hydrogen bond donor and acceptor counts suggest potential for interaction with biological targets through hydrogen bonding, which may play a role in its mechanism of action in chelation therapy.

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of 2,3-disulfanylpropane-1-sulfonate typically involves multiple reaction steps that require precise control of reaction conditions to achieve desired yield and purity. Common synthetic approaches involve the controlled reaction of mercaptans with sulfonic acid derivatives. One particularly efficient method is the one-pot synthesis approach, which combines all reactants simultaneously to simplify the procedure and enhance yield while minimizing by-products. This approach represents an advancement over traditional multi-step synthetic methods, offering improved efficiency and reduced waste generation.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization and chromatography are employed to isolate the desired product. Characterization typically involves spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity. The use of sodium sulfite for reducing excess bromine during synthesis has been noted as a more efficient technique compared to traditional distillation methods, contributing to improved product quality and yield.

Biological and Therapeutic Applications

Mechanism of Action in Metal Chelation

The primary therapeutic application of 2,3-disulfanylpropane-1-sulfonate lies in its ability to function as a chelating agent for heavy metals. The compound forms stable complexes with toxic metal ions through coordination bonds involving its thiol groups . This chelation process effectively sequesters the metal ions, preventing them from interacting with biological molecules and causing toxicity. The formation of these metal complexes involves critical pH-dependent mechanisms that influence the stability and specificity of the chelation process.

Clinical Applications in Heavy Metal Poisoning

2,3-disulfanylpropane-1-sulfonate serves as an antidote for toxic metal salts including mercury, cadmium, and lead . Its clinical use involves specific dosing protocols designed to maximize chelation efficiency while minimizing potential side effects. The compound has demonstrated particular efficacy in cases of mercury poisoning, where it can mobilize mercury deposits from tissues and facilitate their excretion. The formation of stable metal complexes involves adjusting pH levels and utilizing appropriate solvents to facilitate precipitation and isolation of the desired products, ensuring that toxicologically safe complexes are generated during the chelation process.

Related Compounds and Derivatives

Sodium 2,3-disulfanylpropane-1-sulfonate hydrate

The sodium salt of 2,3-disulfanylpropane-1-sulfonic acid, particularly in its hydrated form, represents an important pharmaceutical preparation of the compound. This derivative, with the molecular formula C3H9NaO4S3, has a molecular weight of 228.3 g/mol and is also known by several synonyms including Unithiol Monohydrate . The sodium salt formulation offers advantages in terms of stability and solubility compared to the free acid form, making it particularly suitable for clinical applications. Like the parent compound, it functions as a chelating agent used as an antidote to heavy metal poisoning .

Structural Analogs and Their Comparative Properties

Several structural analogs of 2,3-disulfanylpropane-1-sulfonate have been developed and studied, each with modifications designed to enhance specific properties such as metal selectivity, bioavailability, or reduced toxicity. These analogs provide valuable comparative insights into structure-activity relationships and continue to inform the development of improved chelating agents for clinical applications. The parent compound, 2,3-Dimercapto-1-propanesulfonic acid (PubChem CID 6321), serves as the foundation for these derivative compounds, with various modifications to the basic structure yielding compounds with specialized properties and applications .

Current Research and Future Directions

Emerging Applications

Recent research has explored potential applications of 2,3-disulfanylpropane-1-sulfonate beyond traditional heavy metal chelation therapy. These include potential roles in managing oxidative stress-related conditions and exploring its activity in combination therapies. The compound's unique chemical properties continue to inspire investigation into novel therapeutic applications across various medical fields.

Advances in Formulation and Delivery

Ongoing research focuses on optimizing the formulation and delivery of 2,3-disulfanylpropane-1-sulfonate to enhance its therapeutic efficacy while minimizing potential side effects. These efforts include the development of modified-release formulations and exploration of alternative administration routes to improve patient compliance and treatment outcomes. The development of the sodium salt form (Sodium 2,3-dimercaptopropanesulfonate monohydrate) represents one such advancement in formulation technology that has improved the compound's utility in clinical settings .

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